molecular formula C21H23Cl2N5O B605626 TC Ask 10

TC Ask 10

Cat. No. B605626
M. Wt: 432.3 g/mol
InChI Key: IKKLFEDUYFZNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry

In chemistry, TC ASK 10 is used as a tool compound to study the inhibition of ASK1 and its downstream signaling pathways. It helps in understanding the role of ASK1 in various stress responses and cellular processes .

Biology

In biological research, this compound is employed to investigate the mechanisms of apoptosis and cell survival. It is particularly useful in studies involving pancreatic β cells, where it has been shown to inhibit streptozotocin-induced JNK activation .

Medicine

Medically, this compound has potential therapeutic applications in diseases where ASK1 is implicated, such as diabetes, neurodegenerative diseases, and cardiovascular disorders. Its ability to modulate stress and immune responses makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes. Its high selectivity and potency make it an essential component in various research and development activities .

Mechanism of Action

TC ASK 10 exerts its effects by selectively inhibiting ASK1, a kinase involved in the MAPK signaling pathway. ASK1 activation leads to the phosphorylation of downstream kinases such as JNK and p38, which are involved in stress and immune responses. By inhibiting ASK1, this compound prevents the activation of these downstream kinases, thereby modulating cellular responses to stress and inflammation .

Safety and Hazards

When handling “TC Ask 10”, it’s important to ensure adequate ventilation and have accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn . If respiratory protection is needed, a suitable respirator should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC ASK 10 involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This is typically achieved through a cyclization reaction involving a substituted pyridine and an imidazole derivative. The final product, 4-(1,1-dimethylethyl)-N-[6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl]benzamide dihydrochloride, is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TC ASK 10 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can lead to the formation of N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for ASK1 over other kinases, including ASK2, MEKK1, and TAK1. This selectivity reduces off-target effects and enhances its utility in research and potential therapeutic applications .

properties

IUPAC Name

4-tert-butyl-N-(6-imidazol-1-ylimidazo[1,2-a]pyridin-2-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O.2ClH/c1-21(2,3)16-6-4-15(5-7-16)20(27)24-18-13-26-12-17(8-9-19(26)23-18)25-11-10-22-14-25;;/h4-14H,1-3H3,(H,24,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKLFEDUYFZNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)N4C=CN=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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